molecular formula C13H18O3 B2795554 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol CAS No. 78034-62-5

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

Cat. No. B2795554
CAS RN: 78034-62-5
M. Wt: 222.284
InChI Key: RNLYGUMQOHUNEO-UHFFFAOYSA-N
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Description

“4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol” is a chemical compound with the molecular formula C13H18O3 . It has a molecular weight of 222.287 .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point ranging from 166.0 to 170.0 degrees Celsius . It is insoluble in water but shows almost transparency when dissolved in hot methanol .

Scientific Research Applications

Organic Synthesis and Crystal Structure Analysis

  • Application : The compound is used in the synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, an important boric acid derivative .
  • Method : The compound is obtained through a two-step substitution reaction .
  • Results : The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .

Synthesis of Phenylboronic Ester Derivatives

  • Application : The compound is used in the synthesis of 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine .
  • Method : The compounds are synthesized and their single crystals are grown from hexane and petroleum ether .
  • Results : The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .

Synthesis of Biologically Active Compounds

  • Application : The compound is used in the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds such as crizotinib .
  • Method : The compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
  • Results : The structure of the synthesized compound is confirmed .

Safety And Hazards

“4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-12(2)13(3,4)16-11(15-12)9-5-7-10(14)8-6-9/h5-8,11,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLYGUMQOHUNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(O1)C2=CC=C(C=C2)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

Citations

For This Compound
1
Citations
M Kobayashi, H Ueno, N Yoshida… - The Journal of …, 2019 - ACS Publications
The first total synthesis of (7″R,8″R)-, (7″S,8″S)-isomers of princepin (1) and (7″R,8″R)-, (7″S,8″S)-isomers of isoprincepin (2) was accomplished in a highly stereoselective …
Number of citations: 10 pubs.acs.org

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